molecular formula C8H22NO4P B12672410 Dibutylamine orthophosphate CAS No. 71230-78-9

Dibutylamine orthophosphate

Cat. No.: B12672410
CAS No.: 71230-78-9
M. Wt: 227.24 g/mol
InChI Key: GIXHHVDNJZSLBZ-UHFFFAOYSA-N
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Description

Dibutylamine orthophosphate is an organic compound that belongs to the class of secondary amines. It is formed by the reaction of dibutylamine with orthophosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

71230-78-9

Molecular Formula

C8H22NO4P

Molecular Weight

227.24 g/mol

IUPAC Name

N-butylbutan-1-amine;phosphoric acid

InChI

InChI=1S/C8H19N.H3O4P/c1-3-5-7-9-8-6-4-2;1-5(2,3)4/h9H,3-8H2,1-2H3;(H3,1,2,3,4)

InChI Key

GIXHHVDNJZSLBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.CCCCNCCCC.CCCCNCCCC.OP(=O)(O)O

Related CAS

111-92-2 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylamine orthophosphate can be synthesized through the reaction of dibutylamine with orthophosphoric acid. The reaction typically involves mixing dibutylamine with orthophosphoric acid under controlled temperature and pH conditions to form the desired compound. The reaction can be represented as follows:

[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{H}_3\text{PO}_4 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{PO}_4 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of dibutylamine and orthophosphoric acid in reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Dibutylamine orthophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as dibutylamine oxides, reduced amines, and substituted phosphates.

Scientific Research Applications

Dibutylamine orthophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.

    Industry: this compound is used in the production of corrosion inhibitors, emulsifiers, and flotation agents.

Mechanism of Action

The mechanism of action of dibutylamine orthophosphate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions. It binds to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibutylamine orthophosphate include:

    Dibutylamine: A secondary amine used in organic synthesis and as a corrosion inhibitor.

    Orthophosphoric Acid: A common acid used in various chemical reactions and industrial processes.

    Diethylamine orthophosphate: Another secondary amine orthophosphate with similar properties and applications.

Uniqueness

This compound is unique due to its specific combination of dibutylamine and orthophosphoric acid, which imparts distinct chemical and physical properties. Its ability to act as both a reagent and a catalyst in various reactions makes it valuable in multiple scientific and industrial applications.

Biological Activity

N-butylbutan-1-amine;phosphoric acid is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-butylbutan-1-amine;phosphoric acid is an organic compound characterized by the presence of both amine and phosphoric acid functional groups. Its molecular structure can be represented as follows:

  • Chemical Formula : C₇H₁₉NO₄P
  • Molecular Weight : 195.21 g/mol

The compound exhibits amphiphilic properties, which may contribute to its biological activity by facilitating interactions with cellular membranes.

The biological activity of N-butylbutan-1-amine;phosphoric acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation .
  • Cell Membrane Interaction : The amphiphilic nature allows the compound to interact with lipid bilayers, potentially altering membrane fluidity and permeability, which can affect cellular signaling pathways.
  • Antioxidant Activity : Some research indicates that phosphoric acid derivatives exhibit antioxidant properties, which could mitigate oxidative stress in cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of cytochrome P450 enzymes
Membrane InteractionAltered membrane fluidity
Antioxidant ActivityReduction of oxidative stress

Case Study 1: Enzyme Metabolism

A study conducted on the metabolic function of N-butylbutan-1-amine;phosphoric acid revealed significant inhibition of cytochrome P450 2D6 isoenzyme activity. This finding suggests potential implications for drug interactions and metabolism in therapeutic contexts .

Case Study 2: Cellular Response

In vitro experiments demonstrated that treatment with N-butylbutan-1-amine;phosphoric acid resulted in altered cellular responses in human liver cell lines. The compound was shown to modulate signaling pathways related to inflammation and apoptosis, indicating its potential as a therapeutic agent .

Research Findings

Recent research highlights the importance of understanding the biological activity of N-butylbutan-1-amine;phosphoric acid in pharmacology and toxicology. Key findings include:

  • Toxicological Assessments : Toxicity studies have indicated that while the compound exhibits some beneficial effects, high concentrations may lead to cytotoxicity in certain cell types.
  • Pharmacological Potential : The compound's ability to modulate enzyme activity suggests it could be explored further for its pharmacological applications, particularly in drug development processes aimed at enhancing therapeutic efficacy or reducing side effects .

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